Metabolic Stability vs 4-Trifluoromethyl Analog
Following intraperitoneal administration at 50 mg/kg to rats, 4-trifluoromethoxyaniline (the deprotected parent amine) and its acetanilide derivative produced no detectable N-oxanilic acid metabolites in urine, as determined by ¹⁹F NMR and HPLC-NMR [1]. In contrast, 4-trifluoromethylaniline is known to undergo N-acetylation, hydroxylation to the glycolanilide, and subsequent oxidation to N-oxanilic acid metabolites [1].
CF₃: N-oxanilic acids present in urine
| Evidence Dimension | N-oxanilic acid metabolite formation |
|---|---|
| Target Compound Data | No evidence of N-oxanilic acid excretion in urine |
| Comparator Or Baseline | 4-trifluoromethylaniline: N-oxanilic acids detected in urine |
| Quantified Difference | Qualitative absence (OCF₃) vs. presence (CF₃) |
| Conditions | Rat in vivo; 50 mg/kg i.p. administration; ¹⁹F NMR and HPLC-NMR metabolite profiling |
Why This Matters
The absence of N-oxanilic acid metabolites reduces potential toxicological liabilities associated with this metabolic pathway, which is relevant for drug discovery programs evaluating aniline-containing candidates.
- [1] Duckett CJ, et al. The metabolism of 4-trifluoromethoxyaniline and [¹³C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis. 2002;28(3-4):653-663. View Source
